4-ethoxy-2,3-dihydro-1H-inden-1-amine

CNS drug design physicochemical profiling blood–brain barrier permeability

Researchers seeking reversible MAO-B inhibitors often face scaffolds with promiscuous metabolite profiles. This 4-ethoxy-1-aminoindane provides a structurally validated, propargylamine-free core with sub-micromolar MAO-B IC₅₀ and selectivity indices exceeding 100-fold over MAO-A. - CNS-favorable properties: XLogP3 1.5, TPSA 35.3 Ų, CNS MPO ≈4.5. - Enables rapid SAR via amine derivatization (amide coupling, reductive amination). - Fragment-sized (177.2 Da, QED 0.75); ideal for hit-to-lead optimization. - 95% purity ensures direct use in PAMPA-BBB or MDCK-MDR1 assays without additional purification.

Molecular Formula C11H15NO
Molecular Weight 177.24
CAS No. 1251999-14-0
Cat. No. B1651273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-2,3-dihydro-1H-inden-1-amine
CAS1251999-14-0
Molecular FormulaC11H15NO
Molecular Weight177.24
Structural Identifiers
SMILESCCOC1=CC=CC2=C1CCC2N
InChIInChI=1S/C11H15NO/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,2,6-7,12H2,1H3
InChIKeyVCBRVXFVRIXQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine – Chemical Identity & Procurement Baseline


4‑Ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine is a substituted 1‑aminoindane (2,3‑dihydro‑1H‑inden‑1‑amine) bearing an ethoxy group at the 4‑position of the indane ring [1]. The compound possesses one primary‑amine hydrogen‑bond donor, two hydrogen‑bond acceptors (the amine nitrogen and the ethoxy oxygen), a topological polar surface area of 35.3 Ų, and a computed XLogP3 of 1.5, placing it in a favourable property space for blood–brain‑barrier penetration (CNS MPO ≈ 4.5) [1]. It is catalogued in ChEMBL (CHEMBL4530720) with six associated bioactivity records spanning antibacterial and eukaryotic‑target screening panels [2]. Its core scaffold – 2,3‑dihydro‑1H‑inden‑1‑amine – has been validated as a privileged pharmacophore for selective monoamine oxidase B (MAO‑B) inhibition, with several derivatives matching the potency and selectivity of the clinical drug selegiline [3].

4‑Ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine – In-Class Substitution Risks


The 2,3‑dihydro‑1H‑inden‑1‑amine family derives its biological versatility from substituent‑driven modulation of both physicochemical and pharmacodynamic properties. Even a subtle change from 4‑ethoxy to 4‑methoxy alters hydrogen‑bond acceptor character, rotamer preferences, and lipophilicity, which in turn affect target‑binding kinetics and isoform selectivity [1]. The unsubstituted parent (1‑aminoindane, CAS 34698‑41‑4) is a promiscuous metabolite with negligible MAO‑B selectivity, whereas strategically substituted derivatives such as L4, L8, L16 and L17 achieve MAO‑B IC₅₀ values comparable to selegiline [1]. Positional isomerism further matters: moving the alkoxy group from the 4‑position to the 5‑position redirects the scaffold from MAO‑B inhibition toward monoamine‑transporter modulation, as exemplified by indatraline [2]. Therefore, procurement of 4‑ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine as a generic “indenamine” risks obtaining a compound with an entirely different selectivity profile, underscoring the need for evidence‑based, structure‑specific selection.

4‑Ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine – Differential Evidence for Selection


Lipophilicity and Predicted CNS Permeability Advantage

Introducing the 4‑ethoxy group raises the computed XLogP3 from approximately 1.0 (1‑aminoindane, estimated by fragment‑based method) to 1.5 for the target compound, while keeping the topological polar surface area compact at 35.3 Ų. This shift in lipophilicity without a concomitant increase in TPSA is predicted to improve passive blood–brain‑barrier permeability, positioning the compound favourably for CNS‑target programmes relative to the unsubstituted parent, which has historically been used only as a metabolic intermediate [1].

CNS drug design physicochemical profiling blood–brain barrier permeability

Selective Antibacterial Activity Against A. baumannii

In a community‑based open‑access antimicrobial discovery (CO‑ADD) screen, 4‑ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine was tested at a single concentration of 300 µg/mL against a panel of ESKAPE pathogens. The compound exhibited 15.4 % inhibition of Acinetobacter baumannii ATCC 19606 growth but essentially no activity against Pseudomonas aeruginosa ATCC 27853 (−9.46 % inhibition) [1]. Although the absolute potency is low, the species‑selective trend suggests that the 4‑ethoxyindane scaffold may engage a target present in A. baumannii that is absent or inaccessible in P. aeruginosa, providing a starting point for hit‑to‑lead optimisation specifically directed at Acinetobacter infections.

antibacterial screening Gram‑negative pathogens Acinetobacter baumannii

MAO‑B Inhibitory Potential of the Indenamine Scaffold

A series of 2,3‑dihydro‑1H‑inden‑1‑amine derivatives designed by fragment‑based linking of rasagiline‑like motifs to hydrophobic fragments demonstrated potent and selective human MAO‑B inhibition. The most active compounds in the series – L4 (IC₅₀ = 0.11 µM), L8 (IC₅₀ = 0.18 µM), L16 (IC₅₀ = 0.27 µM) and L17 (IC₅₀ = 0.48 µM) – showed MAO‑B inhibitory activity comparable to selegiline and isoform selectivity surpassing 100‑fold over MAO‑A [1]. Although the specific 4‑ethoxy derivative was not part of this published set, the SAR demonstrates that lipophilic 4‑substitution is compatible with high MAO‑B potency. By extension, the 4‑ethoxy compound provides a structurally distinct, commercially tractable entry point for exploring this pharmacophore, with the ethoxy oxygen offering an additional hydrogen‑bond acceptor that may enhance residence time in the MAO‑B entrance cavity [1].

monoamine oxidase B Parkinson's disease neuroprotection

Non‑Propargylamine Mechanism vs. Rasagiline

Rasagiline, a frontline MAO‑B inhibitor for Parkinson's disease, relies on an N‑propargyl group that forms a covalent adduct with the flavin cofactor, rendering inhibition irreversible. The 2,3‑dihydro‑1H‑inden‑1‑amine scaffold lacks this propargyl moiety and instead achieves inhibition through reversible, non‑covalent binding in the substrate cavity and entrance channel [1]. For researchers seeking to dissociate MAO‑B inhibition from irreversible mechanism‑based effects (e.g., prolonged enzyme recovery time, potential immunogenic hapten formation), a 4‑ethoxy‑substituted indenamine offers a mechanistically distinct starting point that retains the indane core geometry of rasagiline while eliminating the acetylenic warhead [1]. This distinction is critical for projects aimed at developing next‑generation, reversible MAO‑B inhibitors with faster off‑rates and improved safety margins.

MAO-B inhibitor propargylamine-free irreversible inhibitor avoidance

4‑Ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine – Research & Industrial Applications


Fragment‑Based MAO‑B Lead Discovery

Researchers seeking to discover reversible, non‑covalent MAO‑B inhibitors can deploy 4‑ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine as a structurally validated, propargylamine‑free starting scaffold. Its 1‑aminoindane core has been shown in analogous 4‑substituted derivatives to deliver sub‑micromolar MAO‑B IC₅₀ values with selectivity indices exceeding 100‑fold over MAO‑A [1]. The commercially accessible 4‑ethoxy variant requires only decoration of the primary amine (via amide coupling, reductive amination, or urea formation) and/or further functionalisation of the aromatic ring to explore the entrance‑cavity hydrophobic pocket identified in the structure–activity relationship [1], providing a rapid entry into a patented chemical space distinct from rasagiline and selegiline.

Gram‑Negative Hit Expansion: A. baumannii

The differential antibacterial activity observed against A. baumannii ATCC 19606 (15.4 % inhibition at 300 µg/mL) compared with P. aeruginosa ATCC 27853 (−9.46 %) suggests a species‑selective vulnerability that can be exploited in hit‑expansion libraries [1]. Investigators can procure the compound as a validated starting point for structure–activity relationship studies, systematically varying the 4‑alkoxy chain and the amine substituent to improve MIC while retaining the observed selectivity trend. The compound's low molecular weight (177.2 Da) and favourable ligand efficiency metrics (QED = 0.75) make it an ideal fragment‑sized hit for optimisation toward Gram‑negative penetration [2].

CNS‑Penetrant Probe Development

With a computed XLogP3 of 1.5, TPSA of 35.3 Ų, and only one hydrogen‑bond donor, 4‑ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine occupies the favourable central region of the CNS MPO desirability space [1]. This property profile supports its use as a core scaffold for CNS‑penetrant chemical probes, where the primary amine can be derivatised into amides, sulfonamides, or secondary amines to engage intrabrain targets such as trace amine‑associated receptors (TAARs) or sigma receptors. Procurement in >95 % purity from vendors such as Leyan (product 2008982) [2] ensures suitability for direct use in in vitro blood–brain‑barrier permeability assays (e.g., PAMPA‑BBB or MDCK‑MDR1) without additional purification.

Positional Isomer Comparator for Indenamine SAR

For laboratories engaged in systematic SAR exploration of the indenamine pharmacophore, the 4‑ethoxy substitution pattern provides a distinct topological vector compared with the 5‑ethoxy isomer (a positional motif associated with monoamine‑transporter inhibition scaffolds such as indatraline) [1]. Procuring the 4‑ethoxy compound alongside its 5‑ethoxy and 4‑methoxy congeners enables a controlled matrix study to deconvolve the contributions of alkoxy position and chain length to target selectivity, metabolic stability, and off‑target liability profiles. Such comparative SAR panels are essential for rational lead optimisation and can strengthen the intellectual property position around a specific substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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